molecular formula C11H12N2O4 B14635199 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one CAS No. 55508-37-7

6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B14635199
CAS No.: 55508-37-7
M. Wt: 236.22 g/mol
InChI Key: SEYIGFJNPIWLTF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a nitroso group at position 2, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of 6,7-dimethoxyisoquinoline followed by reduction and subsequent nitrosation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyisoquinoline: Lacks the nitroso group but shares the core structure.

    2-Nitroso-1,4-dihydroisoquinolin-3(2H)-one: Lacks the methoxy groups but has a similar core structure.

Uniqueness

6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of methoxy and nitroso groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

55508-37-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

6,7-dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C11H12N2O4/c1-16-9-3-7-5-11(14)13(12-15)6-8(7)4-10(9)17-2/h3-4H,5-6H2,1-2H3

InChI Key

SEYIGFJNPIWLTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(C(=O)CC2=C1)N=O)OC

Origin of Product

United States

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